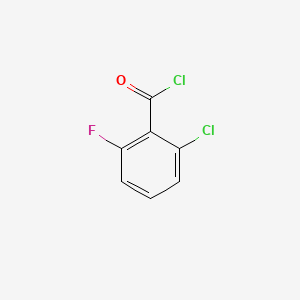

2-Chloro-6-fluorobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNAJZAKJGKJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229695 | |

| Record name | 2-Chloro-6-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79455-63-3 | |

| Record name | 2-Chloro-6-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79455-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Architectural Significance of a Key Synthetic Intermediate

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Chloro-6-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound (C₇H₃Cl₂FO) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where the precise arrangement of its substituents is leveraged to construct new therapeutic agents and crop protection products.[1][2] The presence of two distinct halogen atoms (chlorine and fluorine) ortho to a reactive acyl chloride group imparts a unique combination of steric and electronic properties. This guide, prepared for professionals in chemical research and development, offers a detailed exploration of the molecular architecture and bonding characteristics of this compound, providing insights into the causality behind its reactivity and utility in modern organic synthesis.

Molecular Structure and Conformation

The foundational identity of this compound is defined by its elemental composition and the covalent arrangement of its atoms. A comprehensive understanding begins with its basic identifiers and spatial arrangement.

Core Identifiers

| Property | Value |

| CAS Number | 79455-63-3[3] |

| Molecular Formula | C₇H₃Cl₂FO[4] |

| Molecular Weight | 193.01 g/mol [4] |

| IUPAC Name | This compound |

Structural Representation

The molecule consists of a central benzene ring to which three functional groups are attached: a carbonyl chloride group (-COCl), a chlorine atom, and a fluorine atom. The substitution pattern is critical, with the chlorine and fluorine atoms occupying the C2 and C6 positions, respectively, flanking the C1 position where the acyl chloride group is attached.

Caption: 2D structure of this compound.

Conformational Analysis: The Impact of Ortho-Substitution

A planar arrangement of the benzoyl chloride moiety is often assumed for simplicity. However, detailed studies on related 2-halobenzoyl chlorides have revealed that steric repulsion between the ortho-substituent and the carbonyl group often forces the acyl chloride group out of the plane of the aromatic ring.[5] In the case of this compound, the presence of two ortho-substituents creates significant steric crowding.

This steric hindrance likely leads to a non-planar ground-state conformation where the dihedral angle between the plane of the aromatic ring and the plane of the acyl chloride group is non-zero. This twisting minimizes the repulsive steric interactions between the lone pairs of the carbonyl oxygen and the halogen atoms. This deviation from planarity has profound implications for the molecule's reactivity, influencing the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles.

A Deeper Look at Chemical Bonding

The reactivity and stability of this compound are direct consequences of the nature of its covalent bonds and the electronic interplay between its functional groups.

The Aromatic Core

The benzene ring is characterized by its sp²-hybridized carbon atoms, forming a delocalized π-electron system that confers aromatic stability. However, the substituents significantly modulate the ring's electronic properties.

-

Inductive and Resonance Effects: Both the chlorine and fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density from the ring through the sigma bonds. While they possess lone pairs that can be donated to the ring via the resonance effect (+R), the inductive effect is dominant for halogens.

-

The Acyl Chloride Group: This is a powerful deactivating and meta-directing group due to both a strong inductive effect and a resonance-withdrawing effect (-R), which pulls π-electron density out of the ring.

Collectively, these three electron-withdrawing groups render the aromatic ring highly electron-deficient.[6] This electronic landscape makes the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution under certain conditions.

The Acyl Chloride Functional Group

The acyl chloride group is the primary center of reactivity.

-

Carbonyl Bond (C=O): This double bond consists of a strong sigma (σ) bond and a weaker pi (π) bond. The significant difference in electronegativity between carbon and oxygen results in a highly polarized bond, with a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen. This polarization makes the carbonyl carbon a potent electrophilic site.

-

Carbon-Chlorine Bond (C-Cl): The chlorine atom attached to the carbonyl carbon is an excellent leaving group. This is due to the stability of the resulting chloride anion (Cl⁻) and the ability of the electronegative chlorine to polarize the C-Cl bond, further enhancing the electrophilicity of the carbonyl carbon.

Ring-Halogen Bonds (C-Cl and C-F)

The carbon-halogen bonds on the aromatic ring are strong and relatively stable covalent bonds. The C-F bond is particularly strong and less reactive than the C-Cl bond due to the high electronegativity of fluorine and the effective overlap between the carbon 2p and fluorine 2p orbitals. These bonds are highly polar, contributing to the overall dipole moment of the molecule.

Spectroscopic Signature: Experimental Validation of Structure

Spectroscopic techniques provide empirical evidence that validates the theoretical model of the molecule's structure and bonding. While specific spectra for this compound are not widely published, data from closely related analogs like 2-chloro-6-fluorobenzaldehyde and 2-chlorobenzoyl chloride allow for reliable predictions.[7][8]

| Technique | Expected Key Features for this compound | Structural Implication |

| ¹H NMR | Aromatic region (approx. 7.3-7.8 ppm) would show a complex multiplet pattern for the three aromatic protons. | Confirms the substitution pattern on the aromatic ring. The chemical shifts are downfield due to the deshielding effect of the electron-withdrawing groups. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) is expected far downfield (approx. 165-170 ppm). Aromatic carbons attached to halogens would show characteristic splitting due to C-F coupling and shifts influenced by both halogens. | Identifies the highly electrophilic carbonyl carbon. Provides a complete map of the carbon skeleton. |

| IR Spectroscopy | A very strong, sharp absorption band at a high wavenumber (typically > 1770 cm⁻¹) for the C=O stretch of the acyl chloride.[8] | The high frequency of the C=O stretch is characteristic of an acyl chloride and is further increased by the inductive effect of the adjacent ortho-halogens. |

| Mass Spec. | A molecular ion peak (M⁺) at m/z 192, accompanied by a significant M+2 peak (at m/z 194) with approximately one-third the intensity, characteristic of the ³⁵Cl/³⁷Cl isotope pattern.[8] Fragmentation would likely show loss of Cl (m/z 157) and COCl (m/z 127). | Confirms the molecular weight and elemental composition, particularly the presence of two chlorine atoms (one on the ring, one in the acyl group). |

Reactivity and Synthetic Utility: A Consequence of Structure

The chemical behavior of this compound is a direct outcome of its structure and bonding. Its primary role is as an acylating agent in nucleophilic acyl substitution reactions.

Caption: Logical workflow from structure to synthetic application.

Protocol: General Nucleophilic Acyl Substitution

This protocol describes a generalized procedure for the reaction of this compound with a generic nucleophile (e.g., an alcohol or amine), which is central to its application in drug development.

-

Reaction Setup: A solution of the nucleophile (e.g., an alcohol, 1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask. The mixture is cooled in an ice bath (0 °C).

-

Reagent Addition: this compound (1.05 equivalents) is dissolved in a minimal amount of the same anhydrous solvent and added dropwise to the cooled, stirring solution of the nucleophile over 10-15 minutes. The addition is controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup and Purification: Upon completion, the reaction is quenched by the addition of water or a dilute aqueous acid (e.g., 1M HCl). The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired ester or amide.

Causality: The use of a base is critical to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the nucleophile, rendering it unreactive. The anhydrous conditions are essential because this compound readily hydrolyzes in the presence of water. The steric hindrance from the ortho-halogens may slow the reaction rate compared to unhindered benzoyl chlorides, potentially requiring slightly elevated temperatures or longer reaction times for complete conversion with bulky nucleophiles.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Chemical Reactions of 2-Chloro-6-fluorobenzyl Chloride. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-6-fluorobenzyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Patsnap. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde. Eureka. Retrieved from [Link]

-

Cenmed. (n.d.). This compound. Retrieved from [Link]

-

SINTEF. (n.d.). Molecular conformational structures of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride by gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. fishersci.com [fishersci.com]

- 4. cenmed.com [cenmed.com]

- 5. Molecular conformational structures of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride by gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations - SINTEF [sintef.no]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-fluorobenzoyl chloride: Synthesis, Reactivity, and Applications

Foreword: The Strategic Utility of Halogenated Benzoyl Chlorides

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 2-Chloro-6-fluorobenzoyl chloride (CAS No. 79455-63-3) emerges as a pivotal reagent, valued not merely for its reactive acyl chloride moiety but for the nuanced electronic and steric properties imparted by its di-halogenated aromatic core. The ortho-positioning of both a chloro and a fluoro substituent creates a unique chemical environment that influences reactivity, selectivity, and the ultimate biological activity of its derivatives. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in complex molecular architectures, intended for the discerning researcher and process chemist.

Core Physicochemical & Safety Profile

A foundational understanding of a reagent's properties is critical for its effective and safe utilization. This compound is a reactive, moisture-sensitive liquid that demands careful handling.

| Property | Value | Source(s) |

| CAS Number | 79455-63-3 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO | [1][3] |

| Molecular Weight | 193.0 g/mol | [1][3] |

| Appearance | Clear, light pink liquid | [1][3] |

| Density | 1.43 g/cm³ (at 25 °C) | [1][3] |

| Boiling Point | 106-108 °C (at 15 mmHg) | [3] |

| Refractive Index | n20/D 1.53 | [1] |

| Primary Hazards | Corrosive (Causes severe skin burns and eye damage), Lachrymator, Moisture Sensitive | [3][4][5] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere | [1] |

Synthesis Pathway and Mechanistic Considerations

The industrial synthesis of this compound is not commonly disclosed in detail. However, a logical and robust laboratory-scale synthesis can be devised from the readily available precursor, 2-chloro-6-fluorotoluene. The process is a classic two-step transformation involving oxidation followed by chlorination of the resulting carboxylic acid.

Diagram: Synthesis Workflow

Caption: A plausible two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Oxidation of 2-Chloro-6-fluorotoluene to 2-Chloro-6-fluorobenzoic Acid

-

Causality: The methyl group of the toluene precursor is a readily oxidizable handle. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation, converting the alkyl side chain to a carboxylic acid. The reaction is typically performed in an aqueous solution with heating to drive the reaction to completion.

-

Methodology:

-

To a stirred solution of 2-chloro-6-fluorotoluene in a mixture of water and a phase-transfer catalyst (e.g., tetrabutylammonium bromide), slowly add potassium permanganate portion-wise.

-

Heat the mixture to reflux (80-100 °C) and maintain for several hours until the purple color of the permanganate has disappeared, indicating its consumption.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2. This protonates the carboxylate salt, causing the 2-chloro-6-fluorobenzoic acid to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Chlorination of 2-Chloro-6-fluorobenzoic Acid

-

Causality: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that activates the carbonyl group for subsequent nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

-

Methodology:

-

In a fume hood, charge a flask equipped with a reflux condenser and gas trap with the dried 2-chloro-6-fluorobenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents, along with a catalytic amount of N,N-dimethylformamide (DMF).

-

Gently heat the mixture to reflux (approx. 80 °C) and stir until the evolution of gas ceases, indicating the reaction is complete.

-

Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure.

-

The final product, this compound, is then purified by vacuum distillation to yield a clear liquid.[3]

-

Chemical Reactivity and Core Applications

The utility of this compound lies in its function as a potent acylating agent.[1] The acyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles to form stable amide and ester bonds, which are fundamental linkages in countless active pharmaceutical ingredients (APIs) and agrochemicals.[1]

Diagram: General Acylation Reactivity

Caption: Nucleophilic acyl substitution using this compound.

The ortho-chloro and -fluoro substituents exert strong electron-withdrawing inductive effects, which increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a key advantage in synthesis. Furthermore, these halogens are integral parts of the final molecular scaffold in many applications, contributing to binding interactions with biological targets or modifying pharmacokinetic properties like metabolic stability.

Key Application Areas:

-

Pharmaceutical Synthesis: This compound is a vital intermediate in the production of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Its structure is often found in complex heterocyclic systems that form the core of modern therapeutics.

-

Agrochemical Development: It is crucial in the formulation of next-generation herbicides and fungicides.[1] The resulting benzamide or benzoate structures are known to exhibit potent biological activity, aiding in crop protection and improving agricultural yields.[1]

-

Material Science: The reagent is also employed in the synthesis of specialty polymers and resins, where its incorporation can enhance thermal stability and chemical resistance.[1]

Analytical & Spectroscopic Characterization

Confirming the identity and purity of this compound is essential. While specific spectra for this exact molecule are not readily published, a reliable profile can be predicted based on data from closely related structures and fundamental principles.

| Technique | Expected Observations |

| ¹H NMR | The spectrum would be simple, showing only complex multiplets in the aromatic region, typically between δ 7.2 and 7.8 ppm. The absence of aldehydic (δ 9-10), carboxylic acid (δ 10-12), or benzylic (δ 4-5) protons is a key indicator of the correct structure. |

| ¹³C NMR | Key signals would include the acyl chloride carbonyl carbon around δ 165-170 ppm. The aromatic carbons would appear in the δ 115-165 ppm range, with their chemical shifts and C-F coupling patterns being diagnostic of the substitution pattern. |

| FTIR (Infrared) | A strong, sharp absorption band characteristic of the acyl chloride C=O stretch would be prominent around 1780-1810 cm⁻¹. Additional key bands would include C-F stretching (~1250 cm⁻¹) and C-Cl stretching (~780 cm⁻¹). |

| GC-MS | Gas chromatography is an excellent method for assessing purity. Mass spectrometry would show a characteristic molecular ion peak (M⁺) with a distinctive isotopic pattern for two chlorine atoms (M⁺, M+2, M+4). |

Safety, Handling, and Storage Protocols

As a corrosive and reactive compound, strict adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[4][5]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors, as it is a lachrymator and can cause respiratory irritation.[3][4] Keep away from water and other incompatible materials such as bases, alcohols, and strong oxidizing agents, as reactions can be vigorous and release corrosive HCl gas.[3][5]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Rinse mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[4]

-

-

Storage: Store in a cool, dry, and well-ventilated area, locked up and away from incompatible substances.[1][4] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[3][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[4]

Conclusion

This compound is more than a simple acylating agent; it is a specialized building block that offers enhanced reactivity and introduces a desirable halogenation pattern for advanced chemical synthesis. Its role in the development of pharmaceuticals and agrochemicals underscores its importance. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its unique chemical potential to innovate in drug discovery and material science.

References

-

This compound, 25g, Each. CP Lab Safety. [Link]

-

Cas 79455-63-3, 2-Chloro-6-fluorobenzene-1-carbonyl chloride. Lookchem. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluorobenzoyl chloride from 2-chloro-6-fluorobenzoic acid

This guide provides a comprehensive overview for the synthesis of 2-chloro-6-fluorobenzoyl chloride, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] Intended for an audience of researchers, scientists, and drug development professionals, this document details the chemical theory, a field-proven experimental protocol, safety considerations, and troubleshooting strategies for this important transformation.

Introduction and Strategic Importance

This compound is a highly reactive derivative of 2-chloro-6-fluorobenzoic acid. Its importance lies in its utility as a building block in complex organic synthesis. The acyl chloride moiety is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. This reactivity allows for the facile introduction of the 2-chloro-6-fluorobenzoyl group into larger molecules, a common strategy in the synthesis of biologically active compounds.

The presence of both a chlorine and a fluorine atom on the aromatic ring significantly influences the electronic properties and conformational preferences of the molecule and its derivatives. These halogen substituents can modulate factors such as metabolic stability, binding affinity to biological targets, and lipophilicity, making this scaffold attractive for medicinal chemistry and crop science research.

Chemical Theory and Mechanism

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. The most common and efficient method for this conversion is the reaction with thionyl chloride (SOCl₂).[4]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion. The driving force for the reaction is the formation of the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, shifting the equilibrium towards the product.[4]

Catalysis with N,N-Dimethylformamide (DMF)

The reaction rate can be significantly enhanced by the addition of a catalytic amount of N,N-dimethylformamide (DMF).[5] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt, which is a more potent chlorinating agent than thionyl chloride itself. The Vilsmeier reagent then reacts with the carboxylic acid to form the acyl chloride, regenerating DMF in the process.

Below is a diagram illustrating the catalytic cycle.

Figure 2: Experimental workflow for the synthesis of this compound.

-

Preparation: Assemble a round-bottom flask with a magnetic stir bar, reflux condenser, and a gas inlet connected to an inert gas source. Dry all glassware thoroughly in an oven and assemble while hot under a stream of nitrogen or argon. Equip the top of the condenser with a gas outlet leading to a scrubber containing a dilute sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

-

Charging Reactants: To the cooled flask, add 2-chloro-6-fluorobenzoic acid (1.0 eq.) and anhydrous toluene (approximately 3-4 mL per gram of carboxylic acid).

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (2.0 eq.) to the suspension at room temperature.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (2-3 drops) to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (oil bath temperature of approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (bubbling in the scrubber). The reaction mixture should become a clear solution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene by distillation, initially at atmospheric pressure, and then under reduced pressure. Caution: Ensure the vacuum pump is protected by a cold trap and a base trap.

-

Purification: The crude this compound can be purified by fractional vacuum distillation. Collect the fraction at the appropriate boiling point. While specific data for this compound is not readily available, similar benzoyl chlorides distill at reduced pressures. [6]

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum should show a characteristic signal for the carbonyl carbon of the acyl chloride, typically in the range of 165-170 ppm.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretching of the acyl chloride, typically appearing around 1750-1800 cm⁻¹.

While specific spectral data for this compound is not widely published, data for the analogous 2-fluorobenzoyl chloride can be used as a reference. [7]

Safety, Handling, and Waste Disposal

4.1. Hazard Analysis

| Chemical | Hazards |

| **Thionyl Chloride (SOCl₂) ** | Highly corrosive, toxic, and a lachrymator. [8]Reacts violently with water, releasing toxic gases (HCl and SO₂). [8]Causes severe skin burns and eye damage. Harmful if inhaled. |

| 2-Chloro-6-fluorobenzoic acid | Irritant. May cause skin, eye, and respiratory irritation. |

| This compound | Assumed to be corrosive, a lachrymator, and moisture-sensitive, similar to other acyl chlorides. |

| Hydrogen Chloride (HCl) Gas | Corrosive and toxic. Causes severe respiratory tract irritation. |

| Sulfur Dioxide (SO₂) Gas | Toxic and irritant. Causes respiratory tract irritation. |

| Toluene | Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. May cause damage to organs through prolonged or repeated exposure. |

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: All manipulations involving thionyl chloride and the reaction itself must be performed in a well-ventilated chemical fume hood.

4.3. Waste Disposal

-

Reaction Byproducts (HCl and SO₂): These are neutralized in the base scrubber. The resulting solution should be disposed of as aqueous waste according to local regulations.

-

Excess Thionyl Chloride: Any unreacted thionyl chloride should be quenched carefully by slowly adding it to a stirred, cooled solution of sodium carbonate or sodium hydroxide. This should be done in a fume hood.

-

Organic Waste: Toluene and other organic residues should be collected in a designated chlorinated waste container.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction does not start or is sluggish | - Wet reagents or glassware.- Inactive thionyl chloride.- Insufficient heating. | - Ensure all glassware is thoroughly dried.- Use freshly opened or distilled thionyl chloride.- Confirm the reaction temperature is at reflux. |

| Low yield of product | - Incomplete reaction.- Loss of product during work-up and purification. | - Extend the reflux time.- Ensure efficient removal of excess thionyl chloride and toluene before distillation.- Optimize the vacuum distillation to minimize loss. |

| Product is impure | - Incomplete reaction, leaving starting material.- Decomposition of the product during distillation. | - Confirm the reaction has gone to completion before work-up.- Use a lower distillation temperature under a higher vacuum to prevent thermal decomposition. |

Conclusion

The synthesis of this compound from 2-chloro-6-fluorobenzoic acid using thionyl chloride is a robust and efficient method. By understanding the underlying chemical principles, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in the pharmaceutical and agrochemical industries.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

NIST. (n.d.). 2-Chloro-6-fluorobenzyl chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

- Google Patents. (n.d.). US5093529A - Process for the preparation of fluorinated benzoic acids.

- Google Patents. (n.d.). CN106008197A - Preparation method for o-fluorobenzoyl chloride.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

PMC. (n.d.). 2-Chloro-6-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4388251A - Method for preparing 2-chlorobenzoyl chloride.

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of the fluorobenzoyl chloride of 2,4 dichloro 5.

- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]

- 7. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-6-fluorobenzyl chloride(55117-15-2) IR Spectrum [chemicalbook.com]

A Technical Guide to the Spectroscopic Profile of 2-Chloro-6-fluorobenzoyl chloride: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Chemical Significance of 2-Chloro-6-fluorobenzoyl chloride

This compound is a highly reactive acyl chloride, a class of compounds known for their utility in organic synthesis.[2][3] The presence of both a chloro and a fluoro substituent on the benzene ring, in addition to the acyl chloride moiety, makes it a valuable building block for creating complex molecules with specific biological activities.[1] Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution, making them indispensable for forming esters, amides, and other carbonyl compounds.[2][4] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of this compound based on data from analogous compounds.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the acyl chloride group.

To predict the spectrum, we can analyze the ¹H NMR data of 2-fluorobenzoyl chloride and 2-chlorobenzoyl chloride.[5][6]

Table 1: ¹H NMR Data of Analogous Compounds

| Compound | Aromatic Protons Chemical Shifts (ppm) |

| 2-Fluorobenzoyl chloride | ~7.2-8.2 (complex multiplet)[6] |

| 2-Chlorobenzoyl chloride | 7.42 (d), 7.48 (t), 7.53 (t), 8.08 (d)[5] |

Based on these data and considering the additive effects of the substituents, the following predictions can be made for the ¹H NMR spectrum of this compound:

Table 2: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |

| ~7.30 - 7.45 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0, J(H,H) ≈ 1.0 | H-4 |

| ~7.45 - 7.60 | t | J(H,H) ≈ 8.0 | H-5 |

| ~7.15 - 7.30 | t | J(H,H) ≈ 8.0 | H-3 |

Justification for Predictions:

-

The protons on the aromatic ring will be deshielded due to the electron-withdrawing nature of the substituents.

-

The proton at the H-4 position is expected to be a doublet of doublet of doublets due to coupling with H-3, H-5, and the fluorine atom.

-

The proton at the H-5 position is expected to be a triplet due to coupling with H-4 and H-3.

-

The proton at the H-3 position is expected to be a triplet due to coupling with H-4 and H-5.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the acyl chloride is expected to have a characteristic chemical shift in the range of 160-180 ppm.[4] The aromatic carbons will show distinct signals influenced by the attached substituents, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

Table 3: ¹³C NMR Data of Analogous Compounds

| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) |

| 2-Fluorobenzoyl chloride | ~163 | ~117 (d), 125 (d), 132, 136, 162 (d)[7] |

| 2-Chlorobenzoyl chloride | ~168 | 127.3, 131.6, 132.4, 132.9, 134.8, 135.0[8] |

Table 4: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Assignment |

| ~165 - 170 | s | C=O |

| ~160 - 165 | d (¹JCF ≈ 250-260 Hz) | C-F |

| ~135 - 140 | s | C-Cl (ring) |

| ~133 - 138 | d (²JCF ≈ 20-30 Hz) | C-COCl |

| ~130 - 135 | s | C-4 |

| ~125 - 130 | d (³JCF ≈ 5-10 Hz) | C-5 |

| ~115 - 120 | d (²JCF ≈ 20-30 Hz) | C-3 |

Justification for Predictions:

-

The carbonyl carbon chemical shift is expected to be in the typical range for acyl chlorides.

-

The carbon directly bonded to fluorine (C-6) will show a large one-bond coupling constant (¹JCF).

-

The other aromatic carbons will exhibit smaller two- and three-bond couplings to fluorine (²JCF and ³JCF).

-

The chemical shifts of the aromatic carbons are estimated based on the additive effects of the chloro, fluoro, and acyl chloride substituents.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying functional groups. The most characteristic absorption for this compound will be the carbonyl (C=O) stretch of the acyl chloride.

Key Principles for Acyl Chlorides:

-

The C=O stretching frequency in acyl chlorides is typically found at a higher wavenumber (1770-1820 cm⁻¹) compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.[4]

Table 5: IR Data of Analogous Compounds

| Compound | C=O Stretch (cm⁻¹) |

| 2-Fluorobenzoyl chloride | ~1780[9][10] |

| 2-Chlorobenzoyl chloride | ~1770[11][12] |

Predicted IR Absorptions for this compound:

Table 6: Predicted Major IR Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1775 - 1815 | Strong | C=O stretch of acyl chloride |

| ~1570 - 1610 | Medium | C=C aromatic ring stretch |

| ~1200 - 1300 | Strong | C-F stretch |

| ~1000 - 1100 | Medium | C-Cl stretch (aromatic) |

| ~800 - 900 | Strong | C-Cl stretch (acyl) |

The presence of a strong absorption band in the region of 1775-1815 cm⁻¹ would be a clear indicator of the acyl chloride functional group.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule. For this compound, we can predict the molecular ion peak and the major fragmentation patterns.

Predicted Molecular Ion:

The molecular formula is C₇H₃Cl₂FO, with a predicted monoisotopic mass of approximately 191.95 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M+ peak will have a relative intensity of 100%, the M+2 peak will be approximately 65% of the M+ peak, and the M+4 peak will be about 10% of the M+ peak.

Predicted Fragmentation Pattern:

The most common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.

Table 7: Predicted Major Fragments in the Mass Spectrum

| m/z | Predicted Fragment |

| 192/194/196 | [C₇H₃³⁵Cl³⁵ClFO]⁺, [C₇H₃³⁵Cl³⁷ClFO]⁺, [C₇H₃³⁷Cl³⁷ClFO]⁺ (Molecular ion) |

| 157/159 | [C₇H₃³⁵ClFO]⁺, [C₇H₃³⁷ClFO]⁺ (Loss of Cl from acyl chloride) |

| 129/131 | [C₆H₃³⁵ClFO]⁺, [C₆H₃³⁷ClFO]⁺ (Loss of CO from the acylium ion) |

| 101 | [C₆H₃F]⁺ (Loss of Cl from the previous fragment) |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];MolIon [label="[M]⁺˙\nm/z 192/194/196"]; AcyliumIon [label="[M-Cl]⁺\nm/z 157/159"]; LossCO [label="[M-Cl-CO]⁺\nm/z 129/131"];

MolIon -> AcyliumIon [label="- Cl•"]; AcyliumIon -> LossCO [label="- CO"]; }

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocols: A General Guideline

While specific instrument parameters will vary, the following provides a general methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Acquisition:

-

¹H NMR: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization and Analysis: Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The predicted NMR, IR, and MS data presented herein serve as a valuable reference for those working in drug discovery, agrochemical synthesis, and other areas of chemical research.

References

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis: Acyl Chlorides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 22.5: Spectroscopic Properties of Acid Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-chloro-. Retrieved from [Link]

-

Song, Y., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-fluoro-. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-fluoro-. Retrieved from [Link]

-

Grokipedia. (n.d.). Acyl halide. Retrieved from [Link]

-

Teachy. (n.d.). Summary of Exploring Acyl Halides: From Theory to Practice. Retrieved from [Link]

Sources

- 1. 2-Chlorobenzoyl chloride(609-65-4) MS [m.chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. teachy.ai [teachy.ai]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Chlorobenzoyl chloride(609-65-4) 13C NMR [m.chemicalbook.com]

- 9. 2-Fluorobenzoyl chloride(393-52-2) IR Spectrum [m.chemicalbook.com]

- 10. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]

- 11. Benzoyl chloride, 2-chloro- [webbook.nist.gov]

- 12. 2-Chlorobenzoyl chloride(609-65-4) IR Spectrum [m.chemicalbook.com]

Reactivity profile of 2-Chloro-6-fluorobenzoyl chloride

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-6-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly versatile and reactive chemical intermediate, pivotal in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its value stems from the unique electronic landscape created by the ortho-positioning of two distinct halogen substituents—chlorine and fluorine—relative to the acyl chloride moiety. This guide provides a detailed exploration of the compound's reactivity, focusing on the mechanistic underpinnings of its primary reaction pathways. We will dissect the influence of its electronic structure on nucleophilic acyl substitution, explore the complexities of electrophilic aromatic substitution on its deactivated ring system, and provide field-proven experimental protocols for its application in synthesizing key molecular scaffolds like amides and esters. This document is intended to serve as a practical resource for scientists engaged in medicinal chemistry and process development, offering insights into experimental design, reaction optimization, and safety considerations.

Introduction: A Strategically Substituted Building Block

In the landscape of organic synthesis, acyl chlorides are a cornerstone functional group, prized for their high electrophilicity and utility in forming carbon-heteroatom bonds. This compound distinguishes itself through the presence of ortho-chloro and ortho-fluoro substituents. This specific substitution pattern is not arbitrary; it is a deliberate design element that modulates the reactivity of both the acyl chloride group and the aromatic ring. These halogens exert powerful inductive electron-withdrawing effects, which significantly enhance the electrophilicity of the carbonyl carbon, making it an exceptionally potent acylating agent.[1] This heightened reactivity is instrumental in the synthesis of complex molecules, including anti-inflammatory drugs, analgesics, herbicides, and fungicides.[1] Understanding the nuanced reactivity profile of this molecule is, therefore, crucial for its effective and efficient application in multi-step synthetic campaigns.

Physicochemical & Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory. The data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 79455-63-3 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2] |

| Molecular Weight | 193.0 g/mol | [1][2] |

| Appearance | Clear, light pink to colorless/light yellow liquid | [1][3] |

| Density | ~1.43 g/mL | [1] |

| Refractive Index (n20/D) | ~1.53 | [1] |

| Purity | ≥98.0% (GC) | [2][3] |

| Storage Conditions | Store at 2 - 8 °C, protect from moisture | [1][4] |

The Electronic Landscape: Causality of Reactivity

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its substituents.

-

Acyl Chloride Group (-COCl): This group is inherently electron-withdrawing and serves as an excellent leaving group (Cl⁻), priming the carbonyl carbon for nucleophilic attack.

-

Ortho-Halogens (-Cl, -F): Both chlorine and fluorine are highly electronegative and exert a strong -I (negative inductive) effect. This effect withdraws electron density from the aromatic ring and, critically, from the carbonyl carbon. This further depletes the electron density at the carbonyl center, making it significantly more electrophilic and thus more susceptible to attack by nucleophiles compared to unsubstituted benzoyl chloride. While halogens can exert a +R (positive resonance) effect by donating a lone pair to the ring, the inductive effect is dominant, especially for acyl substitution reactivity.[5][6]

This synergistic electron withdrawal is the primary causal factor behind the compound's high efficiency as an acylating agent.

Core Reactivity Profile: Nucleophilic Acyl Substitution

The most prominent reaction pathway for this compound is nucleophilic acyl substitution.[7] The reaction proceeds via a well-established two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group.[7][8]

Caption: General mechanism for Nucleophilic Acyl Substitution.

Amide Synthesis (Amidation)

The reaction with primary or secondary amines is a cornerstone application, yielding highly stable amide bonds that are prevalent in pharmaceuticals. The reaction is typically rapid and proceeds in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[9]

Experimental Protocol: Synthesis of N-benzyl-2-chloro-6-fluorobenzamide

This protocol is a representative example adapted from standard amidation procedures.[10][11]

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.5 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in the same solvent. Add this solution dropwise to the stirred acyl chloride solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor reaction progress by TLC or LC-MS.

-

Quenching & Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude amide by recrystallization or flash column chromatography on silica gel.

Caption: Experimental workflow for a typical amidation reaction.

Ester Synthesis (Esterification)

Reaction with alcohols or phenols produces esters, another critical functional group in drug molecules and material science. These reactions are generally slower than amidations and may require heating or the use of a more potent catalyst, such as 4-dimethylaminopyridine (DMAP), in addition to a base like triethylamine.

Experimental Protocol: Synthesis of Methyl 2-chloro-6-fluorobenzoate

-

Setup: Combine this compound (1.0 eq), dry methanol (MeOH, 5-10 eq, serving as both reactant and solvent), and a dry, inert solvent like THF in a round-bottom flask at 0 °C.

-

Base Addition: Slowly add dry pyridine or triethylamine (1.2 eq) to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, or gently reflux if the reaction is sluggish (monitor by TLC/LC-MS).

-

Work-up: Upon completion, remove the excess methanol and solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water, 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Drying & Purification: Dry the organic phase over anhydrous MgSO₄, filter, concentrate, and purify the resulting ester, typically by vacuum distillation or column chromatography.

Secondary Reactivity: Electrophilic Aromatic Substitution

While the primary reactivity lies at the acyl chloride, the aromatic ring can undergo electrophilic aromatic substitution (EAS).[12][13] However, this pathway is significantly disfavored and mechanistically complex for this substrate.

-

Deactivating Effects: The acyl chloride group is a powerful deactivating group due to its strong electron-withdrawing nature, pulling electron density out of the ring and making it less nucleophilic.[14] The chlorine and fluorine atoms are also deactivating via their inductive effects.[5] Therefore, the ring is highly deactivated towards electrophilic attack, requiring harsh reaction conditions.

-

Directing Effects: A conflict in regioselectivity arises. The acyl chloride group is a meta-director, while the halogen substituents are ortho, para-directors.[5][14] This leads to a complex mixture of products that are often difficult to separate, making direct EAS on this substrate synthetically challenging and generally impractical.

Caption: Conflicting directing effects in electrophilic aromatic substitution.

Analytical Characterization

Confirmation of reaction products derived from this compound relies on standard spectroscopic techniques.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information about the product, confirming the incorporation of the 2-chloro-6-fluorobenzoyl moiety.

-

Infrared (IR) Spectroscopy: Useful for tracking the reaction. The strong C=O stretch of the acyl chloride (around 1785-1815 cm⁻¹) will disappear and be replaced by the characteristic C=O stretch of the new amide (1630-1695 cm⁻¹) or ester (1735-1750 cm⁻¹).[15]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide structural information through fragmentation patterns.[16]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3][17]

-

Hazards: Causes severe skin burns and eye damage.[17] It is combustible and may be corrosive to metals.[3]

-

Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and amines.[1][18] Exposure to moisture will lead to hydrolysis, forming the corresponding carboxylic acid and corrosive HCl gas.[4][19]

Conclusion

This compound is a powerful acylating agent whose reactivity is significantly enhanced by the inductive effects of its ortho-halogen substituents. Its chemistry is dominated by nucleophilic acyl substitution, providing efficient pathways to amides and esters that are crucial for pharmaceutical and agrochemical development. While its aromatic ring is highly deactivated and presents regiochemical challenges for electrophilic substitution, its primary utility as an electrophilic building block is well-established and indispensable. A firm grasp of its electronic properties, reaction mechanisms, and handling requirements allows researchers to leverage this reagent to its full synthetic potential.

References

-

This compound. LabSolutions. [Link]

-

2-Chloro-6-fluorobenzyl chloride. NIST WebBook. [Link]

-

The Pivotal Role of 2-Chloro-6-fluorobenzyl Chloride in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Molar Efficient Synthesis of Amides from Acid Chlorides and Amines in the Bioavailable Solvent Cyrene. The Royal Society of Chemistry. [Link]

-

2-Fluorobenzoyl chloride | C7H4ClFO. PubChem. [Link]

-

This compound. Cenmed. [Link]

-

A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Electrophilic Aromatic Substitution. University of Calgary. [Link]

-

Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Semantic Scholar. [Link]

-

Cyrene™ as a bio-alternative dipolar aprotic solvent. University of Bath Research Portal. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Electrophilic Aromatic Substitution. YouTube. [Link]

-

A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. MDPI. [Link]

-

Introduction to Nucleophilic Acyl Substitution. Chad's Prep. [Link]

-

Electrophilic Aromatic Substitution. University of Illinois Chicago. [Link]

-

Nucleophilic Acyl Substitution. YouTube. [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]

- Process for the preparation of esters of aromatic carboxylic acids.

-

Nucleophilic Acyl Substitution. Chemistry LibreTexts. [Link]

-

Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. [Link]

-

The Mechanisms of Nucleophilic Acyl Substitution. YouTube. [Link]

-

2-Chloro-6-fluorobenzaldehyde | C7H4ClFO. PubChem. [Link]

- Synthesis of esters of 2-chloromethyl-6-methylbenzoic acid.

- Synthesis of 2-chloromethyl-6-methylbenzoic acid esters.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 79455-63-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Amide Synthesis [fishersci.it]

- 10. rsc.org [rsc.org]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 12. employees.oneonta.edu [employees.oneonta.edu]

- 13. youtube.com [youtube.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. 2-Fluorobenzoyl chloride | 393-52-2 [chemicalbook.com]

Electron-withdrawing effects in 2-Chloro-6-fluorobenzoyl chloride

An In-depth Technical Guide to the Electron-Withdrawing Effects in 2-Chloro-6-fluorobenzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, the ability to fine-tune molecular reactivity is paramount. Substituted benzoyl chlorides are foundational reagents, and their utility is often dictated by the electronic nature of their aromatic substituents. This compound stands out as a particularly potent acylating agent, a property derived directly from the powerful electron-withdrawing effects of its dual halogen substituents. This guide provides a detailed exploration of the electronic principles governing this molecule's reactivity, its synthesis, and its strategic application, offering a resource for professionals seeking to leverage its unique properties in complex synthetic endeavors.

The Electronic Architecture: Deconstructing Inductive and Resonance Effects

The reactivity of an acyl chloride is fundamentally tied to the electrophilicity of its carbonyl carbon. In this compound, the electronic landscape is dramatically shaped by the two halogen atoms positioned ortho to the acyl chloride group. Their influence is a nuanced interplay of two opposing electronic phenomena: the inductive effect and the resonance effect.

The Dominant Inductive Withdrawal (-I Effect)

The inductive effect is the transmission of charge through sigma (σ) bonds, originating from differences in electronegativity between adjacent atoms.[1][2] Both chlorine and fluorine are highly electronegative, leading them to strongly pull electron density away from the benzene ring.

-

Fluorine: As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect.[3][4]

-

Chlorine: While less electronegative than fluorine, chlorine's inductive pull remains substantial.[3]

The placement of these two groups in close proximity to the carbonyl carbon means their combined -I effect significantly depletes electron density from the reaction center. This amplified electrophilicity makes this compound exceptionally susceptible to nucleophilic attack.

The Subordinate Resonance Donation (+R Effect)

Conversely, the resonance effect involves the delocalization of lone-pair electrons through the π-system of the aromatic ring.[1][5] Halogens possess lone pairs that can be donated into the ring, which would typically be an electron-donating (+R) effect.[2][5] However, a critical principle in halogen-substituted aromatics is that the inductive effect overwhelmingly dominates the resonance effect .[1][2][6] The poor orbital overlap between carbon's 2p orbitals and chlorine's larger 3p orbitals makes this resonance donation less efficient compared to the powerful σ-bond polarization of the inductive effect.[6]

Therefore, the net electronic impact of both the chloro and fluoro substituents is strongly electron-withdrawing, leading to a "deactivated" ring system and a highly "activated" acyl chloride group.[1][7]

Figure 1: Interplay of electron effects in this compound.

Quantifying Electronic Influence: The Hammett Equation

The electronic influence of substituents can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship for substituted benzoic acid derivatives.[8][9] The substituent constant, σ, is a measure of the electronic effect of a substituent. Positive σ values indicate an electron-withdrawing character.

| Substituent | σ_meta | σ_para |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

Table 1: Hammett substituent constants for chloro and fluoro groups.[8] The large, positive σ_meta values are primarily indicative of the strong inductive effect, while the smaller σ_para values reflect the partial offset from the electron-donating resonance effect. The cumulative effect of having both substituents in the ortho positions results in a profoundly electron-deficient system.

Synthesis and Handling: A Protocol for Preparation

The standard method for synthesizing this compound is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis via Thionyl Chloride

Disclaimer: This procedure involves hazardous materials and should only be performed by trained professionals in a certified fume hood with appropriate personal protective equipment.

-

Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

-

Charge Reagents: Add 2-chloro-6-fluorobenzoic acid to the flask.

-

Addition of SOCl₂: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess (2-3 molar equivalents) of thionyl chloride to the flask.

-

Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Isolation: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound product is then purified by vacuum distillation to yield a clear liquid.

Figure 2: Synthetic workflow for this compound.

Applications in Synthesis and Drug Discovery

The heightened electrophilicity of this compound makes it an exceptionally efficient reagent for acylation reactions. This property is highly valued in pharmaceutical and agrochemical development, where the rapid and high-yielding formation of stable amide or ester bonds is often a critical step.

-

Pharmaceutical Intermediates: This molecule is a key precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it can be used to prepare 2-chloro-6-fluorobenzaldehyde, an important intermediate for producing the antibiotic flucloxacillin and various high-efficiency fungicides.[10][11][12]

-

Scaffold Decoration: In drug discovery, medicinal chemists use reactive building blocks like this to append the 2-chloro-6-fluorobenzoyl moiety to various molecular scaffolds. The halogen atoms not only activate the carbonyl group but can also serve as critical pharmacophoric elements, influencing binding affinity, metabolic stability, and lipophilicity of the final drug candidate.[13] Its use in synthesizing novel imidazolidine derivatives with potential schistosomicidal activity has been reported.[14]

Conclusion

This compound is more than a simple acylating agent; it is a precision tool for synthetic chemists. Its reactivity is a direct and powerful consequence of the dominant electron-withdrawing inductive effects of its ortho-halogen substituents, which overwhelm their weaker resonance contributions. This guide has aimed to provide a thorough, mechanistically grounded understanding of these principles. By appreciating the causality behind its enhanced electrophilicity, researchers can more effectively harness the potential of this valuable reagent to accelerate the discovery and development of novel, impactful molecules.

References

- 1. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. brainly.com [brainly.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 11. Page loading... [guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility of 2-Chloro-6-fluorobenzoyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-fluorobenzoyl Chloride in Organic Solvents

Introduction: The Role and Challenges of a Reactive Intermediate

This compound (CAS No. 79455-63-3) is a highly versatile chemical intermediate, distinguished by its unique combination of chlorine and fluorine substituents on the benzoyl ring.[1] This structure imparts enhanced reactivity and selectivity, making it a valuable acylating agent in the synthesis of complex organic molecules.[1] Its application is particularly prominent in the development of pharmaceuticals, such as anti-inflammatory drugs, and advanced agrochemicals.[1]

However, the very feature that makes this compound synthetically useful—the highly reactive acyl chloride moiety—also presents significant challenges for its handling and characterization. Its pronounced moisture sensitivity and reactivity towards nucleophiles mean that traditional solubility assessments can be misleading.[2][3] This guide provides a comprehensive analysis of the theoretical solubility profile of this compound, grounded in its molecular structure, and presents a robust, field-proven experimental protocol for its quantitative determination in aprotic organic solvents. This document is intended for researchers, process chemists, and formulation scientists who require a deep and practical understanding of this compound's behavior in solution.

Part 1: Theoretical Solubility Profile & Solvent Reactivity

A precise understanding of solubility begins with the molecule's structure. This compound possesses a polar acyl chloride group attached to a largely nonpolar, halogen-substituted benzene ring. This duality suggests it will be most compatible with aprotic solvents that can engage in dipole-dipole interactions without providing a reactive proton.

Reactivity in Protic vs. Aprotic Solvents

The critical factor governing the behavior of this compound in solution is the electrophilicity of the carbonyl carbon. This carbon is highly electron-deficient due to the inductive effects of the attached oxygen and chlorine atoms, making it an excellent target for nucleophiles.[4]

-

Protic Solvents (Water, Alcohols, Primary/Secondary Amines): These solvents are nucleophilic and contain acidic protons. They do not simply dissolve acyl chlorides; they react vigorously in an exothermic nucleophilic acyl substitution. For instance, with water, it hydrolyzes to form 2-chloro-6-fluorobenzoic acid and corrosive hydrochloric acid fumes.[3] Therefore, this compound is considered reactive and immiscible , not "insoluble," in these media.

-

Aprotic Solvents (Ethers, Ketones, Halogenated Hydrocarbons, Aromatics): These solvents lack acidic protons and are generally non-reactive towards the acyl chloride group. Solubility in these media is governed by the principle of "like dissolves like."

Predicted Solubility in Common Organic Solvents

While extensive quantitative data for this specific compound is not widely published, a qualitative solubility profile can be reliably inferred from its structure and the known behavior of analogous acyl chlorides.[5][6][7]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Expert Insight |

| Aprotic, Nonpolar | Toluene, Hexanes, Diethyl Ether | Soluble to Highly Soluble | The aromatic ring and halogen substituents are compatible with nonpolar environments. These are excellent choices for reaction media where the acyl chloride is a reactant. |

| Aprotic, Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Soluble to Highly Soluble | These solvents offer favorable dipole-dipole interactions with the polar acyl chloride group without the risk of reaction. They are ideal for dissolution and workup procedures.[6][7] |

| Protic, Polar | Water, Methanol, Ethanol | Reactive / Immiscible | The compound will undergo rapid solvolysis (hydrolysis or alcoholysis). These solvents must be rigorously excluded from any process where the integrity of the acyl chloride is required.[3] |

| Protic, Weakly Nucleophilic | tert-Butanol | Slowly Reactive | Steric hindrance around the hydroxyl group slows the reaction rate compared to primary or secondary alcohols, but degradation will still occur over time. |

Part 2: A Validated Experimental Protocol for Quantitative Solubility Determination

Due to the compound's high reactivity with atmospheric moisture, standard gravimetric methods (i.e., evaporating the solvent from a saturated solution and weighing the residue) are prone to significant error. The residue would likely be a mixture of the target compound and its hydrolysis product.

A more trustworthy and self-validating approach involves quantifying the dissolved acyl chloride in a saturated solution via an indirect analytical method. The protocol described below utilizes a derivatization strategy: the reactive acyl chloride is converted into a stable, easily quantifiable derivative (an ester), which is then analyzed using High-Performance Liquid Chromatography (HPLC). This method avoids the pitfalls of analyzing the unstable parent compound directly.[8]

Workflow Diagram: Solubility Determination via Derivatization-HPLC

Caption: Workflow for solubility determination via derivatization-HPLC.

Step-by-Step Methodology

1. Preparation of Saturated Solution (Under Inert Atmosphere)

-

Rationale: Rigorous exclusion of atmospheric moisture is paramount to prevent premature hydrolysis of the analyte.

-

Procedure:

-

In a glovebox or under a steady stream of nitrogen, add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen anhydrous organic solvent in a screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly with a PTFE-lined cap.

-

Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes) to pellet all undissolved solids, leaving a clear supernatant.

-

2. Derivatization of the Analyte

-

Rationale: The acyl chloride is converted to its corresponding methyl ester, a stable compound suitable for robust HPLC analysis. Anhydrous methanol is used as the derivatizing agent.

-

Procedure:

-